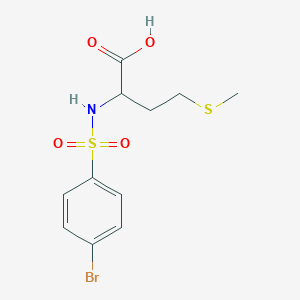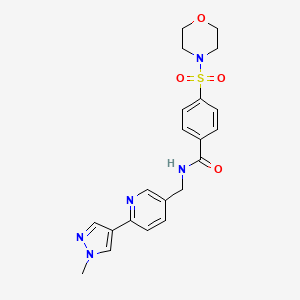
2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid, also known as BBMBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BBMBA is a sulfonamide derivative that contains a butanoic acid moiety and a methylsulfanyl group. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions for research have been studied extensively.
Mechanism Of Action
The mechanism of action of 2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is not fully understood, but it is believed to involve the inhibition of enzymes that play a role in various biochemical processes. The compound has been shown to inhibit carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. 2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has also been shown to inhibit acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has been shown to exhibit various biochemical and physiological effects. The compound has been shown to exhibit anti-inflammatory and analgesic activity in animal models. 2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has also been shown to exhibit anticonvulsant activity, making it a potential candidate for the treatment of epilepsy.
Advantages And Limitations For Lab Experiments
2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize using various methods, and it exhibits inhibitory activity against various enzymes. However, one limitation of 2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving 2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid. One potential area of research is the synthesis of 2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid derivatives with improved solubility and inhibitory activity against specific enzymes. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including epilepsy and inflammation. Additionally, the use of 2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid as a building block in the synthesis of other bioactive compounds could be explored further.
Synthesis Methods
2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid can be synthesized using various methods, including the reaction of 4-bromobenzenesulfonyl chloride with 2-amino-4-(methylsulfanyl)butanoic acid in the presence of a base such as triethylamine. Other methods include the reaction of 2-(methylsulfanyl)butanoic acid with 4-bromobenzenesulfonyl chloride in the presence of a base or the reaction of 2-(methylsulfanyl)butanoic acid with 4-bromobenzenesulfonyl azide in the presence of a catalyst.
Scientific Research Applications
2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has been studied for its potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and biochemistry. The compound has been shown to exhibit inhibitory activity against various enzymes, including carbonic anhydrase and acetylcholinesterase. 2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has also been studied for its potential use as a building block in the synthesis of other bioactive compounds.
properties
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S2/c1-18-7-6-10(11(14)15)13-19(16,17)9-4-2-8(12)3-5-9/h2-5,10,13H,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZFJITCKNWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2982974.png)
![N-[4-(aminocarbonyl)phenyl]-3-methyl-5-{[(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxamide](/img/structure/B2982975.png)



![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2982981.png)

![4-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2982985.png)

![7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B2982989.png)

![N-(5-chloro-2-cyanophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2982994.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2982996.png)